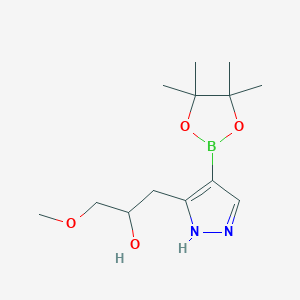

1-methoxy-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol

Description

1-Methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl]propan-2-ol is a boronic ester-containing compound characterized by a pyrazole core substituted with a pinacol boronate group and a methoxy-propan-2-ol side chain. This structure enables its use as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The compound’s boronic ester moiety facilitates its integration into pharmaceuticals, agrochemicals, and materials science, while the hydroxyl and methoxy groups influence its solubility and reactivity .

Properties

CAS No. |

1000801-77-3 |

|---|---|

Molecular Formula |

C13H23BN2O4 |

Molecular Weight |

282.15 g/mol |

IUPAC Name |

1-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-2-ol |

InChI |

InChI=1S/C13H23BN2O4/c1-12(2)13(3,4)20-14(19-12)10-6-15-16(7-10)8-11(17)9-18-5/h6-7,11,17H,8-9H2,1-5H3 |

InChI Key |

QNLCLVHEGDGCHO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)CC(COC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl]propan-2-ol typically involves the reaction of a pyrazole derivative with a boronic acid or ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl]propan-2-ol can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

1-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl]propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl]propan-2-ol involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions like Suzuki-Miyaura coupling. The molecular targets and pathways involved depend on the specific application, such as its interaction with cancer cells in BNCT .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physical Properties

Key Research Findings

Reactivity Differences : The position of the hydroxyl group (propan-1-ol vs. propan-2-ol) significantly impacts solubility and stability. Propan-2-ol derivatives exhibit better lipid solubility, favoring blood-brain barrier penetration in drug candidates .

Synthetic Efficiency : Methoxy-substituted analogs (e.g., ) show faster reaction kinetics in Suzuki couplings due to reduced steric hindrance .

Thermal Stability : Boronic esters with branched alkyl chains (e.g., 2-methyl-propan-2-ol) demonstrate superior stability under acidic conditions compared to linear-chain derivatives .

Biological Activity

1-Methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl]propan-2-ol is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a methoxy group and a pyrazole moiety linked to a boron-containing dioxaborolane. The molecular formula is CHBNO, and it has a complex structure that contributes to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in various signaling pathways. For instance, it may target activin receptor-like kinases (ALKs), which are crucial in regulating cellular responses to growth factors .

- Cell Membrane Penetration : Studies indicate that the compound can efficiently penetrate cell membranes, allowing it to exert effects intracellularly. This property is essential for its potential as a therapeutic agent .

- Selective Targeting : The compound exhibits selectivity for certain biological targets, which minimizes off-target effects and enhances its therapeutic profile. For example, it has demonstrated significant inhibition of ALK1/2 with minimal activity on other kinases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl]propan-2-ol:

| Biological Activity | IC50 (nM) | Notes |

|---|---|---|

| Inhibition of ALK1 | 7 | High potency in biochemical assays |

| Inhibition of ALK2 | 14 | Comparable to established inhibitors |

| Inhibition of ALK6 | 88 | Selective inhibition profile |

| Cytotoxicity (U2OS cell line) | >2500 | No significant cytotoxic effects observed |

Case Studies

Several studies have investigated the biological effects of this compound:

- ALK Targeting : A study profiled the compound's activity against various ALK family members. It was found to selectively inhibit ALK1 and ALK2 with IC50 values significantly lower than those for other kinases. This selectivity suggests potential applications in treating diseases where these kinases are dysregulated .

- Cell Viability Assays : In assays using U2OS cells, concentrations up to 50 μM showed no cytotoxic effects over 24 hours. This finding indicates that the compound could be safe for use in higher concentrations during therapeutic applications .

- Mechanistic Insights : Further investigations revealed that the compound inhibits SMAD phosphorylation specifically related to ALK signaling pathways without affecting other pathways activated by different ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.